An In-Depth Technical Guide to 6-(Methoxycarbonyl)picolinic Acid: A Key Intermediate in Pharmaceutical Synthesis
An In-Depth Technical Guide to 6-(Methoxycarbonyl)picolinic Acid: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarifying the Scope
This technical guide focuses on the molecular structure, properties, synthesis, and applications of 6-(Methoxycarbonyl)picolinic acid (CAS No: 7170-36-7). Initial inquiries regarding "4-Methoxy-6-(methoxycarbonyl)picolinic acid" did not yield significant information on a widely recognized or commercially available compound with that specific structure. Therefore, this guide will concentrate on the well-documented and synthetically important non-methoxylated analogue, which serves as a crucial building block in medicinal chemistry.
Molecular Profile and Physicochemical Properties
6-(Methoxycarbonyl)picolinic acid, also known by its synonyms 6-(methoxycarbonyl)pyridine-2-carboxylic acid and monomethyl dipicolinate, is a monoester derivative of 2,6-pyridinedicarboxylic acid.[1] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a pyridine scaffold, makes it a versatile intermediate in organic synthesis.
Molecular Structure and Weight
The molecular structure of 6-(Methoxycarbonyl)picolinic acid consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a methoxycarbonyl group.
Molecular Formula: C₈H₇NO₄[2]
Molecular Weight: 181.15 g/mol [2]
Below is a 2D representation of the molecular structure:
Caption: 2D structure of 6-(Methoxycarbonyl)picolinic acid.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7170-36-7 | [2] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | Solid | [3] |
| SMILES | COC(=O)c1cccc(n1)C(=O)O | [2] |
| InChI Key | VWIOMFMPIVMLIR-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The primary route to 6-(Methoxycarbonyl)picolinic acid involves the selective mono-esterification of its parent compound, 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid). The challenge in this synthesis lies in achieving high selectivity for the formation of the monoester over the diester.
Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into two main stages: the formation of the starting dicarboxylic acid and its subsequent selective esterification.
Caption: Conceptual workflow for the synthesis of 6-(Methoxycarbonyl)picolinic acid.
Experimental Protocol: Selective Mono-esterification of 2,6-Pyridinedicarboxylic Acid
This protocol is based on established principles of organic synthesis, aiming for a high-yield, scalable process. The direct esterification of 2,6-pyridinedicarboxylic acid is often challenging due to the low solubility of the starting material and the potential for di-ester formation. A common strategy involves the formation of an activated intermediate.
Materials:
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2,6-Pyridinedicarboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous methanol (MeOH)
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Anhydrous dichloromethane (DCM)
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Triethylamine (Et₃N) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
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Activation of the Carboxylic Acid:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise to the suspension at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material). The formation of the acid chloride is usually indicated by the dissolution of the solid starting material.
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Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Methanolysis:
-
Dissolve the crude acid chloride in anhydrous dichloromethane under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of anhydrous methanol (1 equivalent) and triethylamine (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-(Methoxycarbonyl)picolinic acid.
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Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the dicarboxylic acid.
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Stoichiometric Control: Precise control of the stoichiometry of methanol is essential to favor the formation of the monoester. Using a large excess of methanol would increase the likelihood of diester formation.
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Use of a Base: Triethylamine or pyridine is used to scavenge the hydrochloric acid produced during the esterification, driving the reaction to completion and preventing unwanted side reactions.
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Low-Temperature Addition: The dropwise addition of the methanol/base solution at low temperatures helps to control the exothermic reaction and minimize the formation of byproducts.
Role in Drug Discovery and Development
Picolinic acid and its derivatives are recognized as important scaffolds in medicinal chemistry due to their ability to act as bidentate ligands and their presence in various biologically active compounds.[4] 6-(Methoxycarbonyl)picolinic acid serves as a versatile building block, providing a handle for further chemical modifications at either the carboxylic acid or the ester functionality.[5] This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity.
While specific, publicly available examples detailing the direct use of 6-(Methoxycarbonyl)picolinic acid in the synthesis of a marketed drug are limited, its structural motif is found in numerous pharmaceutical intermediates. The general strategy involves using one of the functional groups as an anchor for coupling with another molecule, while the other functional group can be further modified.
General Workflow in Fragment-Based Drug Discovery
6-(Methoxycarbonyl)picolinic acid can be employed in a fragment-based drug discovery (FBDD) approach.
Caption: Role of 6-(Methoxycarbonyl)picolinic acid in a fragment-based drug discovery workflow.
In this workflow, a smaller fragment that binds to a biological target is identified. 6-(Methoxycarbonyl)picolinic acid can then be used to "grow" the fragment by coupling it to the initial hit, thereby improving its potency and pharmacokinetic properties. For instance, the carboxylic acid can be converted to an amide by coupling with an amine-containing fragment, or the ester can be hydrolyzed and then coupled with an alcohol-containing fragment.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
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Pyridine Protons: Three aromatic protons on the pyridine ring are expected to appear in the range of δ 7.5-8.5 ppm. These will likely show doublet of doublets or triplet splitting patterns due to coupling with adjacent protons.
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Methyl Protons: A singlet corresponding to the three protons of the methoxy group is expected to appear around δ 3.9-4.1 ppm.
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Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group is expected to appear at a downfield chemical shift, typically above δ 10 ppm, and its presence may be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum
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Carbonyl Carbons: Two signals for the carbonyl carbons of the carboxylic acid and the ester are expected in the range of δ 160-175 ppm.
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Pyridine Carbons: Five signals for the carbons of the pyridine ring are expected in the aromatic region, typically between δ 120-155 ppm.
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Methoxy Carbon: A signal for the carbon of the methoxy group is expected around δ 50-55 ppm.
Conclusion and Future Perspectives
6-(Methoxycarbonyl)picolinic acid is a valuable and versatile building block in the field of drug discovery and development. Its bifunctional nature allows for the facile introduction of a substituted pyridine scaffold into more complex molecules. While detailed public information on its direct incorporation into marketed drugs is scarce, its utility as a key intermediate is evident from its commercial availability and the frequent appearance of its structural motifs in pharmaceutical patents and literature. Future applications of this compound will likely continue to leverage its synthetic accessibility and the biological importance of the picolinic acid core in the design of novel therapeutic agents.
References
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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- Preparation method of 2, 6-pyridinedicarboxylic acid. (n.d.). Google Patents.
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Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. (2024). PubMed. Retrieved January 26, 2026, from [Link]
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The Chemistry of Mycophenolic Acid - Synthesis and Modifications Towards Desired Biological Activity. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved January 26, 2026, from [Link]
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6-(Methoxycarbonyl)picolinic acid. (n.d.). Lead Sciences. Retrieved January 26, 2026, from [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Pharmaceutical intermediates. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]
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6-(Methoxycarbonyl)picolinic acid. (n.d.). Lead Sciences. Retrieved January 26, 2026, from [Link]
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Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. (2021). MDPI. Retrieved January 26, 2026, from [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org. Retrieved January 26, 2026, from [Link]
Sources
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